molecular formula C10H5BrFNO B15066569 5-Bromo-8-fluoroquinoline-2-carbaldehyde

5-Bromo-8-fluoroquinoline-2-carbaldehyde

Cat. No.: B15066569
M. Wt: 254.05 g/mol
InChI Key: RLBSWTMSCMMKCY-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrFNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroquinoline-2-carbaldehyde typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 8-bromo-5-fluoroquinoline with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at ambient temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve high purity levels required for research and industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Bromo-8-fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 5-Bromo-8-chloroquinoline-2-carbaldehyde
  • 5-Bromo-8-methylquinoline-2-carbaldehyde
  • 5-Bromo-8-nitroquinoline-2-carbaldehyde

Comparison: 5-Bromo-8-fluoroquinoline-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s biological activity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H5BrFNO

Molecular Weight

254.05 g/mol

IUPAC Name

5-bromo-8-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H

InChI Key

RLBSWTMSCMMKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C=O)F)Br

Origin of Product

United States

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